(2-Chloro-5-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(2-Chloro-5-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that features a pyridine ring substituted with chlorine and fluorine atoms, and a pyrrolidine ring attached via a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-fluoropyridine and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the pyrrolidine, making it more nucleophilic.
Coupling Reaction: The deprotonated pyrrolidine then reacts with 2-chloro-5-fluoropyridine under reflux conditions in a suitable solvent like dimethylformamide or tetrahydrofuran.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring.
Oxidation and Reduction: The methanone group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methanone group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the methanone group to a methanol derivative.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Oxidation Products: Oxidation of the methanone group can yield carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction of the methanone group typically yields alcohols.
Chemistry:
Building Block: The compound serves as a versatile building block in the synthesis of more complex molecules.
Ligand Design: It can be used in the design of ligands for coordination chemistry.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2-Chloro-5-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions, while the methanone group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(2-Chloro-5-fluoropyridin-3-yl)methanone: Lacks the pyrrolidine ring, making it less versatile in terms of biological interactions.
(2-Chloro-5-fluoropyridin-3-yl)(morpholin-4-yl)methanone: Contains a morpholine ring instead of pyrrolidine, which can alter its pharmacokinetic properties.
Uniqueness: (2-Chloro-5-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone is unique due to the combination of the pyridine ring with chlorine and fluorine substituents and the pyrrolidine ring. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its potential as a versatile intermediate in synthetic chemistry and drug design.
Properties
IUPAC Name |
(2-chloro-5-fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c11-9-8(5-7(12)6-13-9)10(15)14-3-1-2-4-14/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAYOCDLPNSWEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N=CC(=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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